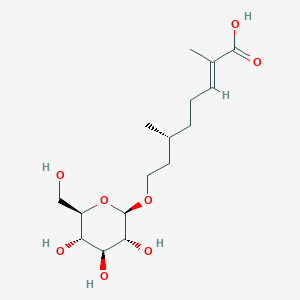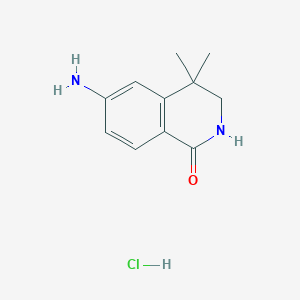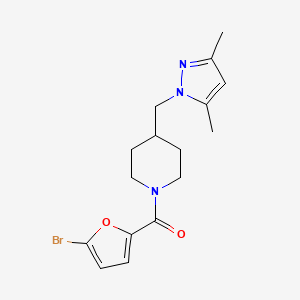
N-(4-acetylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as ACPC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. ACPC belongs to the family of dihydropyridine derivatives, which have been studied extensively for their pharmacological properties. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Polyamide Synthesis
Choi and Jung (2004) reported the synthesis of new aromatic polyamides containing n-alkylphenylimide units, showing enhanced thermal stability and excellent solubility due to thermally stable pendent imido groups and internally plasticizing n-alkyl chains. These findings highlight the potential use of similar structures in high-performance materials (Choi & Jung, 2004).
Crystal Structure Analysis
Polo-Cuadrado et al. (2021) conducted an in-depth structural analysis of N-(4-acetylphenyl)quinoline-3-carboxamide, revealing key details about its crystalline structure and molecular interactions. This type of analysis is crucial for understanding the properties of similar compounds (Polo-Cuadrado et al., 2021).
Biological Evaluation
Antibacterial and Antioxidant Properties
Ghorbani‐Vaghei et al. (2016) evaluated a series of 1,4-dihydropyridine derivatives for antibacterial and antioxidant activities. Their findings suggest that compounds with a similar structure may have potential applications in medical and pharmaceutical fields (Ghorbani‐Vaghei et al., 2016).
Antimicrobial Activity
Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, testing them for their antimicrobial activities. This research indicates the potential for using similar structures in developing new antimicrobial agents (Abdel-rahman et al., 2002).
Material Science Applications
- Hyperbranched Aromatic Polyimides: Yamanaka et al. (2000) investigated the preparation and properties of hyperbranched aromatic polyimides, which were found to be soluble in various solvents and exhibited no significant weight loss before 400 °C. These properties suggest potential applications in material science for structures with similar chemical characteristics (Yamanaka et al., 2000).
Chemical Processes
- Full-Text Database Search Precision: Hoppenstand and Hsiao (1988) described a method for improving the precision of full-text database searches using N-(3-chloro-4-isopropylphenyl)carboxamide derivatives. This research highlights the application of such compounds in enhancing computational processes (Hoppenstand & Hsiao, 1988).
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-14(25)15-8-10-17(11-9-15)23-20(26)18-6-4-12-24(21(18)27)13-16-5-2-3-7-19(16)22/h2-12H,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHNCOHESUEMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2959795.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2959801.png)
![2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2959802.png)



![1-(2-Methoxyethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2959807.png)
![2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2959809.png)